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2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride

Catalog No.
S12783846
CAS No.
M.F
C8H16ClNO
M. Wt
177.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochlo...

Product Name

2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride

IUPAC Name

2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

InChI

InChI=1S/C8H15NO.ClH/c9-5-8(10)4-6-1-2-7(8)3-6;/h6-7,10H,1-5,9H2;1H

InChI Key

UCARKZZEXJJTBF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2(CN)O.Cl

2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride is a bicyclic amine compound characterized by its unique bicyclic structure and the presence of an amino group. Its molecular formula is C9_9H18_{18}ClN2_2O, and it has a molecular weight of approximately 194.71 g/mol. This compound features a bicyclo[2.2.1]heptane framework, which contributes to its distinctive chemical properties and biological activities. The hydrochloride form enhances its solubility in water, making it more suitable for various applications in pharmaceutical research and development .

, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: The amino group can accept protons, while the hydroxyl group can donate protons, facilitating acid-base chemistry.
  • Formation of Derivatives: The compound can be modified to create various derivatives through acylation or alkylation reactions.

These reactions make it a valuable intermediate in organic synthesis and medicinal chemistry.

Research indicates that 2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride exhibits notable biological activities, particularly in the realm of neuropharmacology. Its structural similarity to other bicyclic amines suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine receptors. This compound may also possess analgesic or anxiolytic properties, although further studies are needed to fully elucidate its pharmacological profile.

The synthesis of 2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride typically involves several steps:

  • Starting Material: The synthesis often begins with bicyclo[2.2.1]heptan-2-ol as the precursor.
  • Aminomethylation: The introduction of the aminomethyl group can be achieved through reductive amination or direct alkylation using formaldehyde and an amine source.
  • Hydrochloride Formation: The final step involves reacting the base form of the compound with hydrochloric acid to yield the hydrochloride salt.

This multi-step synthesis allows for the generation of high-purity products suitable for research applications .

2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride has several applications, particularly in:

  • Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting neurological disorders.
  • Chemical Research: Its unique structure makes it a valuable building block in organic synthesis and medicinal chemistry.
  • Biochemical Studies: It is used in studies investigating receptor interactions and neurotransmitter dynamics.

Interaction studies involving 2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride focus on its binding affinity to various receptors in the central nervous system. Preliminary studies suggest that it may interact with serotonin receptors, potentially influencing mood and anxiety levels. Further research is necessary to confirm these interactions and understand their implications for therapeutic use .

Several compounds share structural similarities with 2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride, which may offer insights into its uniqueness:

Compound NameStructureNotable Features
Bicyclo[2.2.1]heptan-2-amine hydrochlorideC7_7H14_{14}ClNLacks hydroxyl group; primary amine
Endo-Bicyclo[2.2.1]heptan-2-amine hydrochlorideC7_7H14_{14}ClNDifferent stereochemistry; potential for distinct biological activity
(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochlorideC7_7H14_{14}ClNChiral center; specific enantiomeric properties
1-(Bicyclo[2.2.1]heptan-2-yl)ethanamine hydrochlorideC9_9H18_{18}ClNExtended carbon chain; varied pharmacological properties

The unique combination of an amino group and a hydroxyl group in 2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride distinguishes it from these similar compounds, potentially leading to unique pharmacological effects and applications in drug development .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

177.0920418 g/mol

Monoisotopic Mass

177.0920418 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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